molecular formula C31H62O15 B3164354 Hydroxy-PEG12-t-butyl ester CAS No. 892154-71-1

Hydroxy-PEG12-t-butyl ester

Cat. No.: B3164354
CAS No.: 892154-71-1
M. Wt: 674.8 g/mol
InChI Key: UOOVFHUCPREVAH-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG12-t-butyl ester plays a significant role in biochemical reactions, particularly in proteomics research. The compound interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group of this compound enables it to form hydrogen bonds with amino acid residues in proteins, facilitating its use in protein modification and conjugation reactions. Additionally, the hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it suitable for use in various biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophilic nature allows it to penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can lead to changes in cell signaling pathways, affecting gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. The hydroxyl group of the compound can interact with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the t-butyl ester group can be deprotected under acidic conditions, allowing for further chemical modifications. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The hydroxyl group of the compound can be metabolized by oxidoreductases, leading to the formation of reactive intermediates. Additionally, the t-butyl ester group can be hydrolyzed by esterases, resulting in the release of the carboxyl group. These metabolic transformations can affect the compound’s activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates the compound’s diffusion across cell membranes, while the hydroxyl group can interact with intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, the hydroxyl group can be phosphorylated, directing the compound to the nucleus or other organelles. This subcellular localization can modulate the compound’s effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG12-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and t-butyl esterification. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG12-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Carboxylic acid derivative.

    Esterification: Ester derivative.

    Etherification: Ether derivative

Scientific Research Applications

Hydroxy-PEG12-t-butyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hydroxy-PEG12-t-butyl ester is unique due to its combination of a hydroxyl group and a t-butyl ester, which allows for versatile chemical modifications. Similar compounds include:

    Hydroxy-PEG12-Boc: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a t-butyl ester.

    Hydroxy-PEG12-NHS: Contains an N-hydroxysuccinimide ester group for amine coupling reactions.

    Hydroxy-PEG12-amine: Contains an amine group instead of a hydroxyl group .

These similar compounds offer different functional groups for specific applications, but this compound stands out due to its unique combination of functional groups that provide flexibility in chemical modifications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVFHUCPREVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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